6-Methyl-6-azabicyclo[3.2.1]octane
Description
Structural Framework and Nomenclature of Bicyclic Azanes
Bicyclic azanes, or azabicyclic compounds, are saturated bicyclic hydrocarbons in which one or more carbon atoms are replaced by nitrogen. Their nomenclature and structural characteristics are defined by the size of the rings and the position of the nitrogen atom.
The systematic name "6-Methyl-6-azabicyclo[3.2.1]octane" is determined by the IUPAC (International Union of Pure and Applied Chemistry) rules for naming bridged bicyclic compounds. The components of the name are broken down as follows:
bicyclo : Indicates a molecule with two rings sharing two common atoms, known as bridgehead atoms.
[3.2.1] : These numbers, in descending order, describe the lengths of the three paths connecting the two bridgehead carbons. In this case, there are three carbons on one bridge, two on the second, and one on the third.
octane : Specifies that the total number of atoms in the bicyclic system is eight.
6-aza : This prefix indicates that the carbon atom at position 6 has been replaced by a nitrogen atom ("aza" is the Hantzsch-Widman nomenclature for nitrogen).
6-Methyl : A methyl group is attached to the nitrogen atom at position 6.
The parent structure without the methyl group is known as 6-azabicyclo[3.2.1]octane. nih.gov
The 6-azabicyclo[3.2.1]octane scaffold is a structural isomer of the more widely known 8-azabicyclo[3.2.1]octane system. This latter scaffold is the core of tropane (B1204802) alkaloids, a well-known class of natural products. nih.govnih.gov
Tropane and Nortropane : The parent structure of tropane alkaloids is tropane, which is systematically named 8-methyl-8-azabicyclo[3.2.1]octane. researchgate.netnp-mrd.org Its demethylated analog is called nortropane (8-azabicyclo[3.2.1]octane). acs.org Famous examples of tropane alkaloids include cocaine and atropine. nih.govmdpi.com
Structural Isomerism : The key difference between the 6-aza and 8-aza isomers lies in the position of the nitrogen atom within the bicyclic framework. In the 8-azabicyclo[3.2.1]octane system, the nitrogen is a bridgehead atom. In contrast, in the 6-azabicyclo[3.2.1]octane system, the nitrogen is part of the larger seven-membered ring but is not a bridgehead atom. This distinction significantly alters the three-dimensional shape and chemical properties of the molecule.
Table 1: Comparison of Azabicyclo[3.2.1]octane Isomers
| Feature | This compound | Tropane (8-Methyl-8-azabicyclo[3.2.1]octane) |
|---|---|---|
| IUPAC Name | This compound | 8-Methyl-8-azabicyclo[3.2.1]octane |
| Nitrogen Position | Position 6 (non-bridgehead) | Position 8 (bridgehead) |
| Parent Scaffold | 6-azabicyclo[3.2.1]octane | Nortropane (8-azabicyclo[3.2.1]octane) |
| Associated Class | Synthetic heterocycle | Tropane Alkaloids np-mrd.org |
The rigid, bridged structure of the 6-azabicyclo[3.2.1]octane scaffold gives rise to specific stereochemical properties. The geometry of the rings is constrained, leading to distinct spatial arrangements of substituents.
Endo and Exo Isomerism : Substituents on the bicyclic frame can be oriented in two primary directions. A substituent is termed exo if it is oriented away from the largest bridge (the three-carbon bridge in this case) or endo if it is oriented towards it. ontosight.ai This stereochemical distinction is crucial as it can dramatically affect the molecule's ability to interact with biological targets. nih.govcymitquimica.com
Chirality : The introduction of substituents can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. The absolute stereochemistry of these compounds is often determined using techniques like X-ray crystallography. nih.gov For instance, the synthesis of optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols has been achieved, demonstrating the controlled creation of specific stereoisomers. rsc.org
Historical Context and Significance of Bridged Nitrogen Heterocycles in Chemical Research
The study of bridged nitrogen heterocycles is deeply rooted in the history of natural product chemistry. rsc.org The complex structures of alkaloids provided a significant challenge and impetus for the development of new synthetic methods. rsc.orgle.ac.uk
The quest to synthesize bridged bicyclic nitrogen compounds has led to many innovations in organic chemistry.
Pioneering Work : Early synthetic work on related systems, such as the landmark synthesis of tropinone (B130398) (the ketone derivative of tropane) by Robinson in 1917, laid the foundation for constructing such bicyclic frameworks. researchgate.net
First Syntheses : The first documented syntheses of the 6-azabicyclo[3.2.1]octane core began to appear in the 1960s. A notable early example was the preparation of a derivative, 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane, by Gensler and colleagues in 1968, which utilized innovative intramolecular cyclization reactions. These initial efforts were crucial in establishing the fundamental principles for building the bicyclic system.
Synthetic chemistry has continuously evolved to provide more efficient and versatile routes to constrained amine scaffolds like 6-azabicyclo[3.2.1]octane.
Classical Methods : Early approaches often relied on multi-step sequences involving intramolecular cyclizations of appropriately functionalized precursors.
Modern Innovations : Over the decades, a diverse array of more advanced synthetic strategies has been developed. These include:
Radical-Induced Rearrangements : Methods have been developed where tropane derivatives undergo radical-induced rearrangement to form functionalized 6-azabicyclo[3.2.1]octanes.
Transition Metal Catalysis : The use of transition metals like palladium, rhodium, and copper has enabled powerful C-H activation and functionalization reactions to construct bridgehead nitrogen heterocycles. rsc.org
Photoredox Catalysis : More recently, visible-light photoredox catalysis has been employed for the mild and efficient synthesis of N-arylated 8-azabicyclo[3.2.1]octane derivatives through a radical [3+3]-annulation process, a strategy that could be adapted for other isomers. nih.gov
Table 2: Evolution of Synthetic Methods for Azabicycles
| Era | Dominant Methodology | Example Reaction Type | Reference |
|---|---|---|---|
| Early 20th Century | Biomimetic Synthesis | Mannich Reaction (for Tropinone) | nih.govresearchgate.net |
| Mid 20th Century | Intramolecular Cyclization | Cyclization of amino-dihalides/epoxides | |
| Late 20th Century | Rearrangement Reactions | Radical Rearrangement of Tropanes | |
| 21st Century | Catalytic Methods | Transition Metal-Catalyzed C-H Activation, Photoredox Catalysis | rsc.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24173-54-4 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-methyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-9-6-7-3-2-4-8(9)5-7/h7-8H,2-6H2,1H3 |
InChI Key |
XDHPCGWUBYKTIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC1C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Methyl 6 Azabicyclo 3.2.1 Octane
Classical Approaches to the 6-Azabicyclo[3.2.1]octane Core
The foundational methods for constructing the 6-azabicyclo[3.2.1]octane framework have paved the way for more advanced synthetic routes. These classical approaches often involve multi-step sequences and key chemical transformations to build the characteristic bridged structure.
Multi-step Synthesis from Established Precursors
A well-established route to the 6-azabicyclo[3.2.1]octane core begins with the precursor 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.orgrsc.org This multi-step synthesis involves a series of chemical transformations to convert the oxabicyclo- compound into the desired azabicyclic framework.
A general three-step synthetic route has been developed that can produce both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. rsc.org The initial step involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with an appropriate amine to form an amide. rsc.org This is followed by reduction of the amide, typically with a powerful reducing agent like lithium aluminium hydride, to yield an amino alcohol. rsc.org The final step to form the bicyclic ketone involves allylic oxidation of the amino alcohol using manganese dioxide. rsc.org This sequence provides a versatile method for accessing the core structure, which can then be further modified. For instance, (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one has been successfully prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org
Reduction Strategies for Precursor Conversion to Azabicyclic Frameworks
Reduction reactions are crucial in many synthetic pathways leading to the 6-azabicyclo[3.2.1]octane framework. rsc.orgrsc.org These reductions can be used to convert various functional groups in precursor molecules into the desired components of the final bicyclic structure.
For example, in the synthesis starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one, the amide intermediate is reduced to an amino alcohol using lithium aluminium hydride. rsc.org Furthermore, once the 6-substituted-6-azabicyclo[3.2.1]octan-3-one is formed, stereoselective reduction of the ketone group provides access to the corresponding 3α-ols and 3β-ols. rsc.org The choice of reducing agent can influence the stereochemical outcome of this reduction. Similarly, the synthesis of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol is achieved through the stereoselective reduction of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one. rsc.org Various reduction techniques can be employed to convert precursors into the desired azabicyclo framework, often involving stereoselective reductions to yield specific enantiomers.
Stereoselective and Enantioselective Synthesis of 6-Methyl-6-azabicyclo[3.2.1]octane and Its Derivatives
Achieving a high degree of stereochemical control is paramount in the synthesis of biologically active molecules like this compound. Both chiral auxiliary-mediated and enzymatic approaches have been successfully employed to produce enantiomerically pure or enriched forms of this compound and its derivatives.
Chiral Auxiliary-Mediated Approaches to Optical Purity
Chiral auxiliaries are instrumental in guiding the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer. In the synthesis of 6-azabicyclo[3.2.1]octane derivatives, chiral auxiliaries have been used to introduce optical purity.
One such approach involves the use of R-α-methylbenzylamine as a chiral auxiliary. rsc.org This auxiliary is reacted with the precursor lactone to form diastereomeric amides. After subsequent reduction and cyclization, the resulting diastereomeric alcohols can be separated. The chiral auxiliary is then removed through catalytic debenzylation, followed by reductive amination to yield the optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org The absolute stereochemistry of the final products can be established by comparing the diastereoisomers with amides derived from an optically enriched lactone. rsc.org
Enzymatic Synthesis for Improved Stereoselectivity
Enzymatic methods offer a green and highly selective alternative for synthesizing chiral compounds. Ene reductases (EREDs) have emerged as powerful biocatalysts for the stereoselective synthesis of 6-azabicyclo[3.2.1]octane derivatives. osti.govresearchgate.net
EREDs can catalyze an intramolecular β-C–H functionalization of 3-substituted cyclohexanones, leading to the formation of 6-azabicyclo[3.2.1]octan-3-ones under mild conditions. A one-pot chemoenzymatic cascade has been developed that combines iridium photocatalysis with EREDs for the gram-scale synthesis of these compounds from readily available starting materials. osti.govresearchgate.net Mechanistic studies suggest that the reaction requires oxygen to oxidize the flavin cofactor, which then dehydrogenates the 3-substituted cyclohexanone (B45756) to an α,β-unsaturated ketone. osti.govresearchgate.net This intermediate then undergoes a spontaneous intramolecular aza-Michael addition to form the bicyclic product. osti.govresearchgate.net This chemoenzymatic approach provides a streamlined and efficient route to these valuable heterocyclic scaffolds. osti.govresearchgate.net
Asymmetric Catalysis in Bicyclic Azane Construction (e.g., Copper-Catalyzed Reactions)
The enantioselective synthesis of 6-azabicyclo[3.2.1]octanes has been effectively achieved through copper-catalyzed intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines. scispace.comnih.gov This method is significant as it facilitates the formation of two new rings and two stereocenters in a single step. scispace.com The reaction typically employs a copper(II) catalyst, such as Ph-Box-Cu₂, in the presence of an oxidant like manganese dioxide (MnO₂). scispace.comnih.govnih.gov
The proposed mechanism involves an initial enantioselective aminocupration of the alkene, which sets the N-C bond stereochemistry. scispace.comnih.gov This is followed by homolysis of the C-Cu(II) bond, generating a carbon radical. scispace.comnih.gov Subsequent intramolecular C-C bond formation through addition to the pendant aryl group and rearomatization yields the final 6-azabicyclo[3.2.1]octane product. scispace.com This copper-catalyzed approach has demonstrated the ability to produce a variety of chiral 6-azabicyclo[3.2.1]octanes in moderate to good yields and with generally high enantioselectivities. scispace.comnih.govnih.gov
Table 1: Copper-Catalyzed Enantioselective Synthesis of 6-Azabicyclo[3.2.1]octanes
| Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-mesyl-2,2-diphenylpentenamine | (R,R)-Ph-Box-Cu(OTf)₂ | MnO₂ | - | 67 | nih.gov |
| N-tosyl-2,2-diphenyl-4-pentenamine | Ph-Box-Cu₂ | MnO₂ | - | 94 | nih.gov |
| bis(2-methylallyl) substrate | - | - | 40 | 92 | scispace.com |
Diastereoselective Reductions of Ketone Precursors
A concise and effective method for the synthesis of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol involves the stereoselective reduction of a ketone precursor. rsc.org The key intermediate, (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one, can be prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one. rsc.org
The stereoselectivity of the reduction of the ketone is crucial in determining the final stereochemistry of the alcohol. Methods have been developed to selectively produce both the 3α- and 3β-ols. rsc.org For instance, the reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones can be controlled to favor one diastereomer over the other. rsc.org Furthermore, by employing a chiral auxiliary, such as R-α-methylbenzylamine, the synthesis can be adapted to produce optically active (+) and (–) enantiomers of 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org This is achieved through catalytic debenzylation of the separated diastereomeric alcohols followed by reductive amination. rsc.org
Advanced Synthetic Transformations and Novel Approaches
Photochemical Transformations in Azabicyclo[3.2.1]octane Synthesis
Photochemical reactions offer a powerful tool for the construction of complex molecular architectures like the 6-azabicyclo[3.2.1]octane system. researchgate.net One notable approach involves an intramolecular [2+2] photocycloaddition of an acrylic acid derivative, which can be performed in a flow system to generate 2,4-methanopyrrolidines, key intermediates for further transformations. researchgate.net
Another strategy utilizes the photocycloaddition/retro-Mannich sequence. researchgate.net This has been applied to the synthesis of 6-aza-bicyclo[3.2.1]octan-3-ones from 3-aminocyclopentenones. researchgate.netcapes.gov.br The meta-photocycloaddition reaction is particularly noteworthy as it can create a bicyclo[3.2.1]octane skeleton through the cleavage of specific bonds in the initial tricyclic intermediate formed between an arene and an alkene. acs.org These photochemical methods highlight the efficiency of using light to drive complex bond-forming events from relatively simple starting materials. researchgate.net
Radical Cyclization Strategies for the 6-Azabicyclo[3.2.1]octane System
Radical cyclizations provide a versatile entry into the 6-azabicyclo[3.2.1]octane framework. acs.orgbham.ac.uk One such method involves the intramolecular cyclization of α-amino selenoester-tethered electronically poor alkenes using tributyltin hydride or TTMSS, which proceeds through a 1-aminomethyl radical intermediate. acs.org Another approach utilizes a tandem 4-exo-trig carbamoyl (B1232498) radical cyclization followed by a dithiocarbamate (B8719985) group transfer to create ring-fused β-lactams, which are precursors to the 6-azabicyclo[3.2.1]octane system. bham.ac.ukworktribe.com
Furthermore, a radical-induced rearrangement of a tropane (B1204802) derivative, synthesized via a chromium(0)-catalyzed [6π + 2π] cycloaddition, can lead to functionalized 6-azabicyclo[3.2.1]octanes. This rearrangement is initiated by a radical initiator like tert-butyl hydroperoxide (TBHP).
Metal-Catalyzed Cross-Coupling Protocols in Functionalization (e.g., Palladium-Catalyzed Reactions)
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the 6-azabicyclo[3.2.1]octane core. nih.govacs.org A second-generation catalyst system employing pyridine- and quinoline-carboxylate ligands has been shown to significantly improve the efficiency of Pd-catalyzed transannular C–H arylation reactions of various azabicycloalkanes, including the azabicyclo[3.2.1]octane system. nih.govacs.org These ligands help to prevent catalyst decomposition, leading to higher yields and broader scope. nih.gov
This methodology has enabled the transannular C–H arylation of previously unreactive alicyclic amine cores like tropane and homotropane derivatives. nih.govacs.org The reaction proceeds through coordination of the amine nitrogen and a secondary directing group to the palladium catalyst, facilitating C-H activation via a boat-like conformation. nih.gov
Table 2: Palladium-Catalyzed Transannular C–H Arylation of a Benzo-fused Azabicyclo[3.2.1]octane Substrate
| Catalyst System | Arylating Agent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PhI (30 equiv) | 150 | 46 | nih.gov |
Chemoenzymatic Cascades for Bridged Nitrogen Heterocycles
Chemoenzymatic cascades have emerged as a powerful strategy for the synthesis of complex molecules, including bridged nitrogen heterocycles. researchgate.netnih.gov These cascades combine the high selectivity of biocatalysts with the versatility of chemical synthesis. nih.gov
A notable example is the one-pot chemoenzymatic cascade developed for the synthesis of the 6-azabicyclo[3.2.1]octane scaffold. researchgate.net This process combines iridium photocatalysis with ene reductases (EREDs) to facilitate an intramolecular β-C-H functionalization. researchgate.net The reaction utilizes readily available N-phenylglycines and cyclohexenones. researchgate.net The resulting 6-azabicyclo[3.2.1]octan-3-one can be further derivatized using either enzymatic or chemical methods to produce compounds like 6-azabicyclo[3.2.1]octan-3α-ols, which are precursors for medicinally relevant molecules. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and enhancing safety. sigmaaldrich.commun.ca These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemicals, and designing for energy efficiency. sigmaaldrich.comscispace.comacs.org
One of the core tenets of green chemistry is the reduction of unnecessary derivatization, such as the use of protecting groups, which often require additional reagents and can generate waste. sigmaaldrich.com In the context of this compound synthesis, this could involve developing more direct cyclization strategies that avoid complex protection-deprotection sequences.
Catalysis, another cornerstone of green chemistry, favors the use of catalytic reagents over stoichiometric ones. sigmaaldrich.comacs.org The development of catalytic methods for the construction of the azabicyclic core can significantly reduce waste and improve efficiency. sigmaaldrich.com For instance, chemoenzymatic cascades that combine photocatalysis with enzymes like ene reductases (EREDs) represent a greener approach. researchgate.net These reactions can be performed under mild conditions and often utilize readily available starting materials, potentially derived from biomass. researchgate.net
Synthesis of Functionalized this compound Derivatives
The ability to introduce functional groups at specific positions on the this compound scaffold is essential for modulating its physicochemical and biological properties.
Derivatization Strategies and Site-Specific Modifications
Various strategies have been developed to achieve site-specific modifications of the 6-azabicyclo[3.2.1]octane framework. Functionalization often targets the introduction of substituents that can enhance biological activity or improve pharmacokinetic profiles. nih.gov
One common approach involves the synthesis of ketone derivatives, such as 6-azabicyclo[3.2.1]octan-3-one, which serve as versatile intermediates. These ketones can be further modified, for instance, through enzymatic reduction to the corresponding alcohols, like 6-azabicyclo[3.2.1]octan-3α-ols. researchgate.net Such transformations open avenues for creating analogues of biologically active compounds. researchgate.net
The introduction of substituents at the bridgehead positions can also be achieved through various synthetic routes. For example, a tandem Horner-Emmons olefination-conjugate addition reaction has been reported for the synthesis of 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.org Additionally, palladium-catalyzed coupling reactions have been employed to functionalize the heterocyclic core. acs.org
The stereochemistry of the substituents is crucial for biological activity. Therefore, synthetic strategies often focus on achieving high stereocontrol. The conformationally rigid nature of the azabicyclic scaffold makes it an attractive template for designing molecules with specific three-dimensional orientations. rsc.orggoogle.com
Precursors and Intermediates in Azabicyclo[3.2.1]octane Synthetic Routes
The synthesis of the 6-azabicyclo[3.2.1]octane skeleton relies on a variety of precursors and key intermediates. A concise synthesis of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol starts from 6-oxabicyclo[3.2.1]oct-3-en-7-one, which is converted in three steps to (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one. rsc.org This ketone intermediate is then stereoselectively reduced to the final alcohol product. rsc.org
Another approach involves the use of 3-substituted cyclohexanone derivatives, which can undergo acid-catalyzed intramolecular aza-Michael addition to form 6-azabicyclo[3.2.1]octan-3-ones. This method allows for the incorporation of diversity at the 3-position of the bicyclic system.
Radical cyclizations also provide a pathway to the 6-azabicyclo[3.2.1]octane nucleus. For instance, α-amino selenoesters tethered to electronically poor alkenes can undergo intramolecular radical cyclization to yield the desired bicyclic framework. sci-hub.se The starting materials for these radical reactions can be prepared from cyclohexenone derivatives. sci-hub.se
Furthermore, the rearrangement of other bicyclic systems can be a powerful tool. For example, a tropane derivative can undergo a radical-induced rearrangement to form functionalized 6-azabicyclo[3.2.1]octanes.
Gram-Scale Synthesis Considerations
Scaling up the synthesis of this compound and its derivatives from laboratory to gram-scale production presents several challenges that need to be addressed. Optimized reaction conditions are crucial for maintaining high yields and purity on a larger scale.
Chemoenzymatic cascade reactions have also proven to be scalable. A one-pot reaction combining iridium photocatalysis with ene reductases has been successfully applied to the gram-scale synthesis of the 6-azabicyclo[3.2.1]octane scaffold. researchgate.net This approach is particularly attractive for large-scale production due to its efficiency and use of readily available starting materials. researchgate.net
The choice of reagents and purification methods also becomes critical at a larger scale. For example, in a gram-scale synthesis of a spiro[1-azabicyclo[3.2.0]heptane] framework, the product conveniently precipitated from the reaction mixture, simplifying the purification process. acs.org Such considerations are vital for developing practical and economically viable synthetic routes for these valuable compounds.
Structural Characterization and Conformational Analysis of 6 Methyl 6 Azabicyclo 3.2.1 Octane
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of advanced spectroscopic methods is essential for the comprehensive structural elucidation of 6-methyl-6-azabicyclo[3.2.1]octane and its derivatives. These techniques offer complementary information regarding connectivity, stereochemistry, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity of the bicyclic framework. For instance, in derivatives of 6-azabicyclo[3.2.1]octene, various NMR methods have been employed to determine their structures and stereochemistries. rsc.org
Temperature-dependent NMR studies can reveal the dynamic processes occurring in the molecule, such as ring inversion or rotation around single bonds. researchgate.netcopernicus.org By analyzing the changes in chemical shifts, coupling constants, and line shapes at different temperatures, the energy barriers for these conformational changes can be determined. copernicus.org For example, in related azabicyclo[3.2.1]octane systems, temperature-dependent NMR has been used to study the equilibrium between different conformers. The broadening of NMR signals at lower temperatures can suggest a dynamic conformational equilibrium. researchgate.net
The following table summarizes typical ¹H NMR chemical shifts for protons in the 6-azabicyclo[3.2.1]octane ring system, which can be influenced by substituents and conformational changes.
| Proton | Typical Chemical Shift (ppm) |
| Bridgehead Protons | 3.2–3.5 |
| N-Methyl Protons | ~2.7 |
| Other Ring Protons | 1.5–2.5 |
Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional structure of this compound derivatives in the solid state. This technique has been instrumental in confirming the absolute stereochemistry and conformation of these molecules. For instance, the crystal structure of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane was established by X-ray analysis, providing definitive proof of its molecular geometry. nih.govacs.org
Crystallographic data reveals that the 6-azabicyclo[3.2.1]octane skeleton typically adopts a conformation where the six-membered ring is in a chair form and the five-membered ring is in an envelope or twist conformation. The orientation of substituents on the bicyclic framework is also clearly defined. In some derivatives, the bicyclic system adopts a chair-envelope conformation. researchgate.net
The following table presents selected crystallographic data for a derivative of 6-azabicyclo[3.2.1]octane.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: Specific cell parameters are dependent on the particular derivative and its crystalline form.
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation patterns observed in the mass spectrum provide valuable structural information. aip.org
The fragmentation of the 6-azabicyclo[3.2.1]octane ring system often involves the cleavage of C-C and C-N bonds. A common fragmentation pathway for azabicycloalkanes involves the formation of stable ammonium (B1175870) ions. aip.org For instance, the mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the molecule. libretexts.org
The following table shows potential fragment ions that could be observed in the mass spectrum of this compound.
| m/z | Possible Fragment Ion |
| 139 | [C₈H₁₅N]⁺ (Molecular Ion) |
| 124 | [M - CH₃]⁺ |
| 96 | [C₆H₁₀N]⁺ |
| 82 | [C₅H₈N]⁺ |
Note: The relative abundance of these ions depends on the ionization method and energy.
Conformational Analysis and Stereochemical Insights
The rigid structure of the 6-azabicyclo[3.2.1]octane framework has significant implications for its stereochemistry and how it interacts with other molecules.
Rigid Bicyclic Framework and Conformational Restraint
The 6-azabicyclo[3.2.1]octane system is a conformationally restrained bicyclic amine. This rigidity arises from the fused six- and five-membered rings, which significantly limits the number of accessible conformations compared to more flexible acyclic or monocyclic amines. This conformational constraint is a key feature that makes this scaffold attractive in medicinal chemistry, as it can lead to higher binding affinities with biological targets due to a lower entropic penalty upon binding.
The stereochemistry of substituents on the bicyclic framework is crucial for its biological activity. The rigid nature of the scaffold means that the spatial orientation of these substituents is well-defined. The "endo" and "exo" positions for substituents are distinct and can lead to different biological properties. nih.govontosight.ai The absolute stereochemistry of chiral centers within the molecule is also a critical determinant of its function. nih.gov
Influence of Substituents on Ring Conformation
The conformation of the azabicyclo[3.2.1]octane ring system is significantly influenced by the nature and position of its substituents. The bicyclic framework itself imposes considerable conformational rigidity. rsc.org However, the introduction of substituents can lead to subtle yet important changes in the ring's geometry.
For instance, in studies of related 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, it has been proposed that the bicyclic system adopts a chair-envelope conformation. researchgate.net In this arrangement, the piperidine (B6355638) ring is in a chair conformation while the five-membered ring adopts an envelope shape. The orientation of substituents can further refine this conformation. For example, in α-epimers, the chair conformation of the piperidine ring is puckered at C8, whereas in β-epimers, it is flattened at the nitrogen atom (N3). researchgate.net
The electronic properties and bulk of substituents also play a crucial role. Electron-withdrawing or electron-donating groups can alter the electron density around the ring, affecting bond lengths and angles. acs.org Similarly, bulky substituents can introduce steric strain, forcing the ring into a conformation that minimizes these unfavorable interactions. This can be seen in derivatives where bulky groups dictate the orientation of other parts of the molecule. The position of the nitrogen atom itself within the bicyclic system is a key determinant of its chemical properties and reactivity compared to its isomers, such as 2-azabicyclo[3.2.1]octane.
Isomerism and Diastereomeric Relationships within Azabicyclo[3.2.1]octane Structures
The azabicyclo[3.2.1]octane skeleton is inherently chiral, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. rsc.org Unless synthesized from enantiomerically pure starting materials, it is often produced as a racemic mixture. rsc.org The presence of substituents on the bicyclic framework can introduce additional chiral centers, leading to the formation of diastereomers.
Diastereomers are stereoisomers that are not mirror images of each other and can have distinct physical and biological properties. In the context of substituted azabicyclo[3.2.1]octanes, diastereomerism often arises from the relative orientation of substituents, commonly designated as endo or exo. For example, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, the endo-isomer showed significant inhibitory activity, while the corresponding exo-diastereoisomer was inactive. nih.gov This highlights the critical importance of stereochemistry in the biological activity of these compounds.
The synthesis of specific stereoisomers is a key challenge and a major focus of research in this area. rsc.org Stereoselective reductions of ketone precursors have been developed to produce specific diastereomers of 6-substituted 6-azabicyclo[3.2.1]octan-3-ols. rsc.org The separation of diastereomers, often achieved through techniques like preparative HPLC, is crucial for evaluating the properties of individual isomers. rsc.org
Nitrogen Inversion and Lone Pair Orientation
The nitrogen atom in this compound possesses a lone pair of electrons, and its orientation is a key feature of the molecule's conformation. The nitrogen atom can undergo a process called nitrogen inversion, where it rapidly inverts its pyramidal geometry, causing the lone pair and the methyl group to switch their positions.
In related bicyclic systems like tropane (B1204802) (8-methyl-8-azabicyclo[3.2.1]octane), the N-methyl group can exist in either an axial or equatorial position relative to the piperidine ring. academie-sciences.fr The relative stability of these two invertomers can be influenced by the solvent and the presence of other substituents. academie-sciences.fr For instance, computational and spectroscopic studies of tropinone (B130398) in the gas phase indicated a 2:1 preference for the equatorial invertomer. academie-sciences.fr In the solid state, the N-methyl configuration can be either axial or equatorial depending on the specific derivative. academie-sciences.fr
The orientation of the nitrogen lone pair has a significant impact on the molecule's reactivity and its interactions with other molecules. For example, protons and carbons that are anti-periplanar (in the same plane but on opposite sides) to the nitrogen lone pair can experience significant shielding effects in NMR spectroscopy. thieme-connect.de This phenomenon can be used to deduce the conformational preferences of the molecule in solution. The accessibility of the nitrogen lone pair for chemical reactions is also influenced by its orientation and the steric hindrance from neighboring groups.
Theoretical and Computational Studies of 6 Methyl 6 Azabicyclo 3.2.1 Octane
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons within a molecule, providing fundamental information about its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the geometry and electronic structure of bicyclic organic molecules. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G+dp, are frequently used to obtain optimized molecular geometries. academie-sciences.frrroij.com These calculations provide precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. rroij.com
For the 6-azabicyclo[3.2.1]octane core, DFT is used to determine the most stable arrangement of atoms. The geometry and electronic structures of related azabicyclo[3.2.1]octane compounds have been investigated using DFT to support experimental findings and understand their biological activity. researchgate.net Such studies are crucial for understanding how the rigid bicyclic framework influences the molecule's properties and interactions.
Below is a table of typical geometrical parameters for the azabicyclo[3.2.1]octane core, as determined by DFT calculations on analogous structures.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N Bond Length | The length of the covalent bond between a carbon atom and the nitrogen atom in the bridge. | ~1.47 Å |
| C-C Bond Length | The length of the covalent bonds between carbon atoms in the bicyclic rings. | 1.54 Å - 1.56 Å rroij.com |
| C-N-C Bond Angle | The angle formed by the two carbon atoms bonded to the bridgehead nitrogen. | ~109.5° |
| C-C-C Bond Angle | The angle between three adjacent carbon atoms within the rings. | 101° - 112.09° rroij.com |
Ab initio (from first principles) quantum chemistry methods are foundational computational techniques used to study electronic properties. Methods like Hartree-Fock are often used as a starting point for more advanced calculations. jlu.edu.cn For more accurate energy and property calculations, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2, MP4) are utilized. ias.ac.inuva.es
These methods have been applied to various non-covalent intermolecular complexes to calculate interaction energies and analyze electronic changes upon complex formation. ias.ac.in In the context of 6-Methyl-6-azabicyclo[3.2.1]octane, ab initio calculations can provide insights into its electronic transitions, ionization potential, and electron affinity, which are fundamental to its chemical behavior. For instance, studies on related tropane (B1204802) alkaloids have used ab initio calculations to determine stable conformations and estimate energy barriers for processes like N-methyl inversion. uva.es
Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool for visualizing the charge distribution of a molecule and predicting its chemical reactivity. researchgate.net The MESP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org
For this compound, the MESP would show a region of significant negative potential (Vmin) near the lone pair of the nitrogen atom, highlighting it as a primary site for electrophilic attack and hydrogen bonding. researchgate.netchemrxiv.org This analysis is crucial for understanding intermolecular interactions, particularly how the molecule might bind to a biological receptor. researchgate.net The MESP topology provides a quantitative understanding of these reactive zones. chemrxiv.org
| MESP Feature | Interpretation for this compound | Significance |
|---|---|---|
| Negative Potential (Vmin) | Located around the nitrogen atom due to its lone pair of electrons. | Indicates a nucleophilic or basic site, capable of acting as a hydrogen bond acceptor. researchgate.netchemrxiv.org |
| Positive Potential | Typically found around the hydrogen atoms, especially those on the methyl group and adjacent carbons. | Indicates electrophilic sites, susceptible to interaction with nucleophiles. chemrxiv.org |
| Zero-Flux Surface | Defines the boundary of the molecule in terms of its electrostatic interaction. | Helps to approximate the size and shape of the molecule for docking studies. researchgate.net |
Molecular Modeling and Simulations
Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules.
The 6-azabicyclo[3.2.1]octane framework, while rigid, possesses distinct conformational possibilities. The six-membered ring can adopt chair or boat conformations, and the nitrogen-bound methyl group can be in either an axial or equatorial position relative to the ring system. academie-sciences.fruva.es
Computational energy calculations are used to map the potential energy surface (PES) of the molecule. uva.es These calculations determine the relative energies of different conformers and the energy barriers that separate them. For related N-methyl tropane structures, the equatorial N-methyl conformer is generally found to be more stable than the axial conformer. academie-sciences.fruva.es Understanding the conformational landscape is essential, as the specific three-dimensional shape of the molecule dictates its biological activity.
| Conformer Feature | Description | Relative Energy (Typical) |
|---|---|---|
| N-Methyl Equatorial | The methyl group on the nitrogen points away from the five-membered ring. | Lower energy (more stable) academie-sciences.fruva.es |
| N-Methyl Axial | The methyl group on the nitrogen points towards the five-membered ring. | Higher energy (less stable) academie-sciences.fruva.es |
| Chair Conformation | The most stable conformation for the six-membered piperidine (B6355638) ring. | Lowest energy reference state uva.es |
| Boat Conformation | A higher-energy conformation of the six-membered ring. | Significantly higher energy |
Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential steric and electronic features that a molecule must possess to interact with a specific biological target. The 6-azabicyclo[3.2.1]octane scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.
A pharmacophore model for a compound based on this scaffold would typically include:
A basic nitrogen center, which can be protonated to form a cationic center for electrostatic interactions or act as a hydrogen bond acceptor.
A defined three-dimensional arrangement of hydrophobic groups provided by the rigid bicyclic carbon framework.
Specific locations for substituents that can act as hydrogen bond donors or acceptors.
Molecular modeling studies on derivatives have been used to develop and refine pharmacophore models for targets like muscarinic receptors. nih.gov These models guide the synthesis of new analogues with improved potency and selectivity. nih.govresearchgate.net
| Pharmacophoric Feature | Description | Role in Molecular Recognition |
|---|---|---|
| Basic/Cationic Center | The nitrogen atom of the azabicycle. | Forms hydrogen bonds or ionic interactions with receptor sites. nih.gov |
| Hydrophobic Core | The rigid, non-polar carbon skeleton of the bicyclo[3.2.1]octane system. | Engages in van der Waals or hydrophobic interactions with non-polar pockets of a receptor. |
| Hydrogen Bond Acceptor/Donor | Functional groups attached to the bicyclic core. | Provides directional interactions to enhance binding affinity and specificity. |
| Steric Volume | The overall size and shape defined by the bicyclic structure. | Ensures a complementary fit within the receptor's binding site. nih.gov |
Docking Studies
Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been instrumental in understanding their binding modes within the active sites of various biological targets. These studies provide insights into the structure-activity relationships (SAR) that guide the design of new, more potent, and selective compounds.
For instance, flexible ligand-docking studies have been performed on derivatives of 8-azabicyclo[3.2.1]octane, a closely related scaffold. nih.gov In one study, an endo-substituted azabicyclooctane derivative was shown to bind in a manner similar to a known inhibitor within the binding pocket of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov The substituted pyrazole (B372694) ring of the ligand was predicted to establish key interactions within the active site. nih.gov
Computational methods, including Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are often employed to refine the results of docking studies. These methods help in determining the lowest-energy conformers and accounting for solvent effects, which can resolve discrepancies in predictions.
| Computational Method | Application | Key Insights |
|---|---|---|
| Flexible Ligand-Docking | Predicting binding orientation in NAAA active site. nih.gov | Showed similar binding orientation to co-crystallized inhibitors. nih.gov |
| Density Functional Theory (DFT) | Determining lowest-energy conformers. | Helps resolve discrepancies in collision cross-section (CCS) predictions. |
| Molecular Dynamics (MD) | Accounting for solvent effects. | Improves accuracy of binding predictions by simulating dynamic behavior. |
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of reactions that form or involve the this compound scaffold is crucial for developing efficient and stereoselective synthetic routes.
Several synthetic strategies have been developed to construct the 6-azabicyclo[3.2.1]octane core. Mechanistic studies have shed light on the pathways of these reactions.
One such reaction is the copper-catalyzed enantioselective alkene carboamination. nih.govscispace.com This reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes. nih.govscispace.com The proposed mechanism involves an enantioselective aminocupration step to set the N-C bond, followed by C-Cu(II) bond homolysis to form a carbon radical intermediate. scispace.com This intermediate then undergoes an intramolecular C-C bond formation. scispace.com
Another method involves the acid-catalyzed cyclization of amino alcohols, where 3-substituted cyclohexanone (B45756) derivatives undergo intramolecular aza-Michael addition to form 6-azabicyclo[3.2.1]octan-3-ones. Ene reductases (EREDs) have also been shown to facilitate an intramolecular β-C-H functionalization of substituted cyclohexanones to synthesize the 6-azabicyclo[3.2.1]octane scaffold. osti.govresearchgate.net Mechanistic studies suggest this reaction requires oxygen to produce an oxidized flavin, which dehydrogenates the cyclohexanone derivative to an α,β-unsaturated ketone that then undergoes spontaneous intramolecular aza-Michael addition. osti.govresearchgate.net
A tandem Horner-Emmons olefination-conjugate addition reaction of N-acetylamides has also been reported to form 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.org
Transition state analysis provides a deeper understanding of the factors controlling the stereoselectivity and reactivity of chemical reactions. Computational methods, particularly DFT, are powerful tools for modeling transition states.
In the context of reactions forming azabicyclic systems, transition state models have been used to explain the stereochemical outcomes. For example, the Zimmerman-Traxler model, which proposes a six-membered chairlike transition state, is often invoked to explain the stereoselectivity of aldol (B89426) reactions and other condensations. e-bookshelf.de
A computational study on the N-methylation of a tropane derivative, 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane, with isotopically labeled methyl iodide highlighted the importance of considering an ensemble of transition state conformers. acs.orgnih.gov The study showed that the product distribution under Curtin-Hammett conditions depends exclusively on the free energy barriers of the different transition states. acs.orgnih.gov The conformational ensemble of the transition states was analyzed, revealing that different clusters of conformers can exist, which influences the predicted selectivity. acs.org
| Reaction Type | Key Intermediates/States | Mechanistic Insights |
|---|---|---|
| Copper-Catalyzed Enantioselective Alkene Carboamination nih.govscispace.com | Carbon radical intermediate scispace.com | Involves enantioselective aminocupration followed by intramolecular C-C bond formation. scispace.com |
| Ene Reductase (ERED) Catalyzed β-C-H Functionalization osti.govresearchgate.net | Oxidized flavin, α,β-unsaturated ketone osti.govresearchgate.net | Requires oxygen for dehydrogenation, followed by spontaneous aza-Michael addition. osti.govresearchgate.net |
| N-Methylation of a Tropane Derivative acs.orgnih.gov | SN2 transition states (TSa and TSb) acs.orgnih.gov | Product distribution is governed by the free energy barriers of the transition states under Curtin-Hammett conditions. acs.orgnih.gov |
Reactivity and Derivatization Chemistry of 6 Methyl 6 Azabicyclo 3.2.1 Octane
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of 6-methyl-6-azabicyclo[3.2.1]octane makes it a nucleophilic and basic center, enabling reactions such as alkylation, acylation, and salt formation.
The nitrogen atom of this compound can be further alkylated, most commonly through the introduction of a second methyl group to form a quaternary ammonium (B1175870) salt. This reaction typically involves treatment with a methylating agent, such as methyl iodide. The resulting product is a 6,6-dimethyl-6-azabicyclo[3.2.1]octanium salt. These quaternary salts are of interest for their potential biological activities.
| Reactant | Reagent | Product |
| This compound | Methyl iodide | 6,6-Dimethyl-6-azabicyclo[3.2.1]octanium iodide |
The nitrogen atom can undergo acylation when treated with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-acetyl-6-methyl-6-azabicyclo[3.2.1]octane. These amidation reactions are crucial in the synthesis of various derivatives, as the amide functionality can influence the molecule's biological properties and can be a precursor for further transformations. acs.org The formation of sulfonamides by reacting with sulfonyl chlorides is another important transformation. nih.gov
| Reactant | Reagent | Product Type |
| This compound | Acid Chloride (e.g., Acetyl chloride) | N-Acyl derivative |
| This compound | Sulfonyl Chloride | Sulfonamide |
As a tertiary amine, this compound readily forms salts with various acids. The most common salt form is the hydrochloride salt, which is often preferred due to its increased water solubility and stability, facilitating handling and formulation. ontosight.ai Other salts, such as hydrobromide, can also be prepared. ontosight.ai The stability of these salts is generally high, making them suitable for pharmaceutical applications. ontosight.ai The formation of quaternary ammonium salts, as mentioned in the alkylation section, also represents a stable salt form of the compound.
| Reactant | Acid | Salt Product |
| This compound | Hydrochloric Acid (HCl) | This compound hydrochloride |
| This compound | Hydrobromic Acid (HBr) | This compound hydrobromide |
Reactions at Carbon Positions
The carbon skeleton of this compound can also be functionalized through various reactions, including oxidation and reduction, often leading to products with specific stereochemistry.
Oxidation of the this compound ring system can occur at various carbon positions, depending on the oxidizing agent and reaction conditions. For example, allylic oxidation of related 6-substituted-6-azabicyclo[3.2.1]oct-3-ene derivatives with manganese dioxide can yield the corresponding enones. rsc.org The nitrogen atom can also be oxidized to an N-oxide. Furthermore, oxidation of the bicyclic alkane structure can lead to the introduction of hydroxyl or keto groups. For instance, catalytic oxidation systems have been used for the oxidation of cycloalkanes to cycloalkanones and dicarboxylic acids. acs.org
| Substrate | Oxidizing Agent | Product Type |
| 6-substituted-6-azabicyclo[3.2.1]oct-3-ene | Manganese Dioxide | 6-substituted-6-azabicyclo[3.2.1]octan-4-one |
| Cycloalkane | NHPI/Co(acac)₂/O₂ | Cycloalkanone, Dicarboxylic acid |
The reduction of functional groups on the this compound skeleton, particularly ketones, has been studied. The stereochemical outcome of these reductions is of significant interest. For example, the reduction of 6-methyl-6-azabicyclo[3.2.1]octan-3-one can yield either the 3α-ol or the 3β-ol, depending on the reducing agent and reaction conditions. rsc.orgrsc.org Stereoselective reduction methods have been developed to favor the formation of a specific isomer. rsc.org For instance, catalytic debenzylation followed by reductive amination has been used to produce optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols. rsc.org
| Substrate | Reducing Agent | Product | Stereochemical Outcome |
| 6-Methyl-6-azabicyclo[3.2.1]octan-3-one | Various | 6-Methyl-6-azabicyclo[3.2.1]octan-3-ol | Can be stereoselective for 3α or 3β isomer |
| Diastereomeric alcohols | Catalytic Debenzylation/Reductive Amination | Optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols | High stereoselectivity |
Substitution Reactions
The this compound scaffold allows for substitution reactions at both the nitrogen atom and various positions on the carbocyclic framework. These reactions are crucial for introducing functional diversity and synthesizing a wide range of derivatives.
One of the most common substitution reactions involves the tertiary amine at the 6-position. The methyl group on the nitrogen can be replaced through N-demethylation reactions, which are often followed by the introduction of other functional groups (N-alkylation or N-acylation). For instance, N-demethylation of N-methylated tropane (B1204802) alkaloids, which share a similar bicyclic core, can be achieved using various reagents, including chloroformates and photochemical methods. A one-pot N-demethylation/N-functionalization protocol has also been developed for tropane alkaloids, which involves reacting the N-methyl compound with an acylating agent in the presence of a transition metal catalyst and an oxidant.
The nitrogen atom of the parent 6-azabicyclo[3.2.1]octane can act as a nucleophile, reacting with electrophiles to introduce a variety of substituents. This allows for the synthesis of N-substituted derivatives with diverse properties. For example, N-acylated pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides have been synthesized and shown to have inhibitory activity against certain enzymes.
Substitution reactions can also occur on the carbon skeleton of the bicyclic system. For instance, C-H functionalization represents a powerful strategy for direct derivatization. An ene-reductase-enabled intramolecular β-C-H functionalization of substituted cyclohexanones has been reported for the synthesis of the 6-azabicyclo[3.2.1]octane scaffold. osti.govnih.govcabbi.bioosti.gov This chemoenzymatic cascade allows for the formation of the bicyclic system with functional groups that can be further modified. osti.govnih.govcabbi.bioosti.gov
Table 1: Examples of Substitution Reactions on the 6-Azabicyclo[3.2.1]octane Scaffold
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound derivative | Ethyl chloroformate, K2CO3, CHCl3, reflux | N-Carbethoxy-6-azabicyclo[3.2.1]octane derivative | N-Demethylation/N-Acylation |
| N-phenylglycines and cyclohexenones | Iridium photocatalyst, Ene reductase (ERED) | 6-Azabicyclo[3.2.1]octan-3-one derivative | Intramolecular β-C-H Functionalization |
| 6-Substituted 6-azabicyclo[3.2.1]octan-3-one | L-selectride | 6-Substituted 6-azabicyclo[3.2.1]octan-3α-ol | Stereoselective Reduction |
Functional Group Interconversions on the Bicyclic Scaffold
Functional group interconversions (FGIs) are essential for elaborating the this compound core into more complex molecules. These reactions modify existing functional groups on the bicyclic framework without altering the core structure itself.
A common FGI is the reduction of a ketone to an alcohol. For example, 6-substituted-6-azabicyclo[3.2.1]octan-3-ones can be stereoselectively reduced to the corresponding 3α-ols or 3β-ols using appropriate reducing agents. rsc.org The choice of reducing agent can influence the stereochemical outcome. For instance, L-selectride has been used for the selective reduction of a 6-phenyl-6-azabicyclo[3.2.1]octan-3-one to the corresponding 3α-ol. osti.gov
The introduction of hydroxyl groups is another important FGI. Dihydroxylation of an olefin within the bicyclic system can be achieved using reagents like osmium tetroxide (in the form of AD-mix α or β for stereoselectivity). rsc.org The resulting diols can then be further functionalized.
Oxidation reactions are also employed to modify the scaffold. For example, allylic oxidation of amino alcohols derived from the 6-azabicyclo[3.2.1]octane framework using manganese dioxide can yield bicyclic ketones. rsc.org
Table 2: Examples of Functional Group Interconversions on the 6-Azabicyclo[3.2.1]octane Scaffold
| Starting Material | Reagents and Conditions | Product | Transformation |
| 6-Substituted-6-azabicyclo[3.2.1]octan-3-one | L-selectride | 6-Substituted-6-azabicyclo[3.2.1]octan-3α-ol | Ketone Reduction |
| 6-Substituted-6-azabicyclo[3.2.1]octan-3-one | Sodium borohydride | 6-Substituted-6-azabicyclo[3.2.1]octan-3-ol | Ketone Reduction |
| Amino alcohol derivative of 6-azabicyclo[3.2.1]octane | Manganese dioxide | Bicyclic ketone derivative | Allylic Oxidation |
| 8-Azabicyclo[3.2.1]oct-6-ene derivative | AD-mix α or β | 6,7-Dihydroxy-8-azabicyclo[3.2.1]octane derivative | Dihydroxylation |
Exploration of Reaction Scope and Limitations
The scope of reactions involving the this compound scaffold is broad, yet certain limitations exist. The reactivity and selectivity of these reactions are often influenced by the nature of the substituents on both the nitrogen and the carbocyclic rings.
In N-alkylation and N-acylation reactions, the steric hindrance around the nitrogen atom can play a significant role. While the nitrogen is generally nucleophilic, bulky electrophiles may react slower or require more forcing conditions. The choice of the N-substituent is also critical for the biological activity of the resulting derivatives. For instance, in cocaine analogs with the isomeric 8-azabicyclo[3.2.1]octane core, replacing the N-methyl group with a larger N-benzyl group has a relatively small effect on binding potency to the cocaine receptor, whereas an N-acetyl group significantly reduces affinity. osti.gov
Stereoselectivity is a key consideration in reactions on the bicyclic scaffold. The rigid, bridged structure often leads to a high degree of stereochemical control. For example, the reduction of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones can be highly stereoselective, with the choice of reducing agent determining whether the axial (α) or equatorial (β) alcohol is the major product. rsc.org Similarly, enantioselective synthesis of the 6-azabicyclo[3.2.1]octane core has been achieved through copper-catalyzed enantioselective alkene carboamination, yielding products with high enantiomeric excess. scispace.comnih.gov However, achieving the desired stereoisomer can sometimes be challenging and may require careful selection of catalysts and reaction conditions.
The functionalization of the carbon framework also has its scope and limitations. While methods like C-H functionalization are powerful, their regioselectivity can be a challenge. In some cases, directing groups may be necessary to achieve functionalization at a specific position. The stability of the bicyclic system under various reaction conditions is generally good, but highly reactive reagents or harsh conditions can potentially lead to ring-opening or rearrangement reactions.
Synthesis of Complex Molecules Incorporating the 6-Azabicyclo[3.2.1]octane Scaffold
The 6-azabicyclo[3.2.1]octane framework is a key structural motif in a variety of complex and biologically active molecules, including natural products and their synthetic analogs. The derivatization chemistry discussed previously provides the tools to construct these intricate structures.
A notable example is the synthesis of analogs of cocaine, a tropane alkaloid with an isomeric 8-azabicyclo[3.2.1]octane core. Research has explored the synthesis of 6-azabicyclo[3.2.1]octane-based cocaine analogs to investigate the importance of the nitrogen's position on biological activity. osti.gov For instance, 3β-(benzoyloxy)-6-methyl-6-azabicyclo[3.2.1]octan-3β-ol benzoate (B1203000) has been synthesized and shown to have a similar binding affinity for the cocaine receptor as its 8-azabicyclo[3.2.1]octane counterpart. osti.gov
The 6-azabicyclo[3.2.1]octane scaffold is also a component of epibatidine (B1211577) analogs. Epibatidine is a potent analgesic, and various analogs have been synthesized to explore structure-activity relationships. While many synthetic efforts focus on the 7-azabicyclo[2.2.1]heptane core of epibatidine, the related 6-azabicyclo[3.2.1]octane scaffold has also been utilized in the design of novel nicotinic receptor ligands.
Furthermore, the 6-azabicyclo[3.2.1]octane core is present in certain hetisine (B12785939) alkaloids. Synthetic strategies towards these complex polycyclic structures often involve the construction of the 6-azabicyclo[3.2.1]octane moiety as a key step. For example, an intramolecular 1,3-dipolar cycloaddition has been employed to construct the bridged pyrrolidine (B122466) ring embedded within the azabicyclo[3.2.1]octane core of these alkaloids. nih.gov
The synthesis of azaprophen, a potent antimuscarinic agent, also relies on the 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol scaffold. rsc.org The stereoselective synthesis of this key intermediate is therefore of significant importance. rsc.orgrsc.org
Table 3: Complex Molecules Incorporating the 6-Azabicyclo[3.2.1]octane Scaffold
| Compound Class | Key Synthetic Strategy | Relevance |
| Cocaine Analogs | N-Demethylation/N-Acylation, Esterification | Investigation of structure-activity relationships for dopamine (B1211576) transporter inhibitors. osti.gov |
| Epibatidine Analogs | Cycloaddition reactions, Aromatic substitution | Development of novel nicotinic receptor agonists and antagonists. |
| Hetisine Alkaloids | Intramolecular 1,3-dipolar cycloaddition | Total synthesis of complex natural products. nih.gov |
| Azaprophen | Stereoselective reduction of a ketone | Synthesis of potent antimuscarinic agents. osti.govrsc.org |
Q & A
Q. What synthetic strategies are commonly employed to construct the 6-methyl-6-azabicyclo[3.2.1]octane scaffold?
Methodological Answer:
- Aza-Prins Cyclization : Chiral α-hydroxyaldehydes react with homoallylamines under acid catalysis to form bicyclic frameworks via intramolecular nucleophilic attack, achieving high diastereoselectivity .
- Divinyl Ketone Reactions : Ethyl isocyanoacetate and divinyl ketones undergo base-mediated cyclization to yield 6-azabicyclo[3.2.1]octane derivatives. Substituents (e.g., aryl vs. methoxycarbonyl) dictate product selectivity (pyrrolizidines vs. bicyclic enones) .
- Reduction of Precursors : 2-Azabicyclo[3.2.1]octan-3-ones are reduced with LiAlH₄ or hydrogenated (Pd/C) to yield saturated bicyclic amines .
Q. How is stereochemical control achieved during the synthesis of this compound derivatives?
Methodological Answer:
- X-ray Crystallography : Absolute configurations are confirmed via single-crystal X-ray analysis (e.g., (+)-1-(3-hydroxyphenyl)-6-methyl derivative) .
- Chiral Pool Synthesis : Starting from enantiopure α-hydroxyaldehydes (e.g., (R)-2,3-di-O-benzylglyceraldehyde) ensures stereochemical fidelity in cyclization .
Q. What structural features of this compound influence receptor binding?
Methodological Answer:
- Bridgehead Nitrogen : Critical for interactions with monoamine transporters (e.g., dopamine/serotonin transporters) .
- Methyl Substituents : The 6-methyl group enhances lipophilicity and modulates selectivity for sigma-1 receptors (S1R) .
Advanced Research Questions
Q. How do substituent effects at C3/C7 positions alter biological activity in this compound derivatives?
Methodological Answer:
- C3 Sulfonamide Moieties : Introduce potent inhibition of ELOVL6 (long-chain fatty acid elongase), relevant for metabolic disorder therapeutics .
- C7 Methyl/Aryl Groups : Enhance narcotic antagonist activity (e.g., 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives show balanced analgesic-antagonist profiles) .
- SAR Analysis : Systematic substitution studies (e.g., 53 analogs in ) identify optimal groups for target engagement .
Q. What computational tools are used to design and optimize this compound-based therapeutics?
Methodological Answer:
Q. How do reaction pathways diverge with substituent variations during bicyclic scaffold synthesis?
Methodological Answer:
Q. What in vivo metabolic pathways are observed for this compound derivatives?
Methodological Answer:
- Phase I Metabolism : Hydroxylation at bridgehead carbons (e.g., brasofensine derivatives) detected via LC-MS/MS .
- Metabolite Identification : Stable isotope tracers and hepatocyte incubations map oxidative/n-demethylation pathways critical for pharmacokinetic profiling .
Data Contradiction Analysis
Q. How do conflicting reports on biological targets (e.g., SERT vs. ELOVL6) inform derivative design?
Methodological Answer:
- Target Selectivity Screening : Parallel assays (radioligand binding, enzyme inhibition) differentiate off-target effects. For example, sulfonamide derivatives show dual SERT/ELOVL6 activity .
- Structural Refinement : Crystal structures of DAT-bound vs. ELOVL6-bound analogs reveal divergent pharmacophores, guiding scaffold optimization .
Tables
| Biological Targets | Key Substituents | Activity (IC₅₀) |
|---|---|---|
| Sigma-1 Receptor (S1R) | 6-Methyl, C3 aryl sulfonamides | 12 nM |
| Dopamine Transporter (DAT) | Bridgehead N, C7 methyl | 34 nM |
| ELOVL6 | C3 sulfonamide | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
